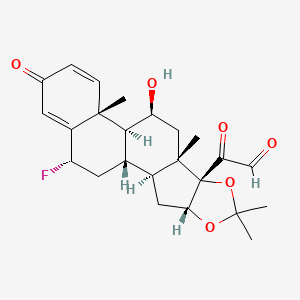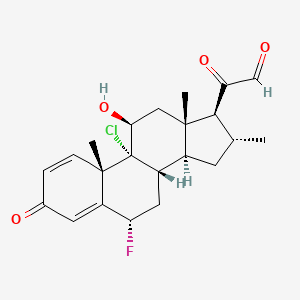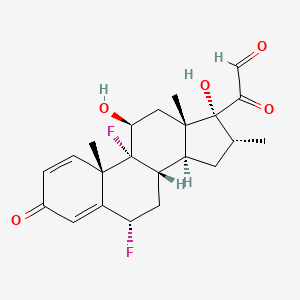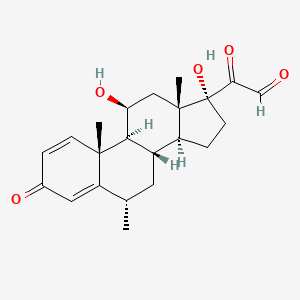
(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I)” is a compound with the molecular formula C14H19Ir and a molecular weight of 379.518 . It is used in the low-temperature vapor deposition of iridium .
Molecular Structure Analysis
The structure of this compound is molecular, built of neutral molecules. The metal atom coordinates carbon atoms of two cyclic ligands: 5-methylcyclopentadienyl-ion (Cp′) and 1,5-cyclooctadiene (cod) .Chemical Reactions Analysis
The compound decomposes by breaking the methylcyclopentadienyl–Ir and cyclooctadiene–Ir bonds nearly simultaneously at temperatures above 400°C .Physical And Chemical Properties Analysis
The compound has a melting point of 38-40°C and a boiling point of 100°C at 0.05mm . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Iridium-based compounds, including (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I), have emerged as promising candidates for anticancer agents . They have unique chemical properties and resemblance to platinum compounds, which have been widely used in cancer treatment . These iridium complexes have been found to have negligible side effects and flexibility, making them of significant interest in the field of cancer treatment .
Lung Cancer Treatment
Specifically, there have been advancements made in the field of lung cancer treatment using iridium complexes . The unique properties of these complexes make them attractive for anticancer research .
Apoptosis Induction
Iridium (III) complexes, including (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I), have been found to target apoptotic cell death in cancer cells . Apoptosis, also known as programmed cell death, is often defective in cancer cells, and targeting apoptosis is considered a viable approach toward designing new anticancer therapeutics .
Mitochondria Targeting
The mitochondrial pathway of apoptosis plays a multifunctional and central role in causing the death or destruction in cancer cells . Iridium (III) complexes have been exploited to specifically engage mitochondrial apoptosis in cancer cells .
Biosensing
Cyclometalated iridium(III) complexes, which contain a meta-cycle with the E-M-C order σ bond, have been promising in biosensing . They have high quantum yields, significant stock shifts, luminescence qualities, cell permeability, and strong photostability .
Bioimaging
The same properties that make cyclometalated iridium(III) complexes useful in biosensing also make them useful in bioimaging . Their high quantum yields and strong photostability are particularly beneficial for this application .
Phosphorescence of Heavy Metal Complexes
Cyclometalated iridium(III) complexes have also been used in the phosphorescence of heavy metal complexes . This is due to their unique spectroscopic properties .
Dual-Functional Therapeutic and Imaging Applications
One clear advantage for using iridium complexes as anticancer agents is their ability to be exploited for simultaneous imaging applications due to their unique spectroscopic properties . The wide and tunable emission range of iridium complexes, particularly in the important red region, enables the development of dual-functional therapeutic and imaging applications .
Safety and Hazards
This compound may cause slight to mild irritation of the skin and eyes. Dust may be irritating to the nose, mucous membranes, and respiratory tract . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
Wirkmechanismus
Target of Action
The primary targets of (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) are the mitochondria and bacterial membranes . Mitochondria are the powerhouses of the cell, responsible for producing energy in the form of ATP. Bacterial membranes are crucial for maintaining the structural integrity of bacteria .
Mode of Action
(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) interacts with its targets by causing depolarization of the mitochondrial membrane and triggering the production of intracellular reactive oxygen species (ROS) . In bacteria, it disrupts the integrity of the bacterial membrane and induces ROS production .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in mitochondria, leading to the production of ROS . This can lead to oxidative stress, which can damage cells and lead to apoptosis, a form of programmed cell death . In bacteria, the disruption of the bacterial membrane can lead to cell death .
Pharmacokinetics
Similar iridium complexes have been shown to have good cell permeability , which suggests that this compound may also be able to effectively enter cells and reach its target sites.
Result of Action
The result of the compound’s action is the induction of cell death, either through apoptosis in the case of cells with mitochondria or through disruption of the bacterial membrane in the case of bacteria . This makes (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) a potential anticancer and antibacterial agent.
Action Environment
The action of (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) can be influenced by the environment within the cell or bacteria. For example, the presence of other reactive species or antioxidants can affect the level of ROS and thus the effectiveness of the compound . Additionally, the compound’s action can be influenced by the presence of other drugs or substances, which can interact with the compound or its targets .
Eigenschaften
InChI |
InChI=1S/C8H12.C6H7.Ir/c1-2-4-6-8-7-5-3-1;1-6-4-2-3-5-6;/h1-2,7-8H,3-6H2;2-5H,1H3;/b2-1-,8-7-;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOVGDMEQRSFHK-GCOBPYNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[CH]1.C1CC=CCCC=C1.[Ir] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C[CH]1.C1/C=C\CC/C=C\C1.[Ir] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Ir |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) suitable for thin film deposition?
A1: (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) is favored for its volatility and ability to decompose cleanly at relatively low temperatures, enabling the deposition of high-purity iridium or iridium oxide films. This is crucial for applications like microelectronics where high precision and minimal contamination are critical. [, , , ]
Q2: What techniques are commonly employed for depositing thin films using this precursor?
A2: Metal-organic chemical vapor deposition (MOCVD) [, , ] and plasma-enhanced atomic layer deposition (PE-ALD) [] are popular techniques. MOCVD utilizes thermal decomposition of the precursor on heated substrates, while PE-ALD offers greater control over film thickness and uniformity by using plasma-assisted reactions.
Q3: What are the advantages of using (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) for iridium oxide nanowire synthesis?
A3: This precursor facilitates the growth of single-crystal metallic iridium oxide nanowires via a vapor-solid mechanism. [] These nanowires exhibit metallic conductivity without requiring annealing, opening up possibilities in nanoelectronics, field emission, and display technologies. []
Q4: How does the substrate influence the growth of iridium oxide nanostructures when using this precursor?
A4: Research shows that the presence of a thin metal film (like Au, Ti, Ni, Co) on the substrate can significantly enhance the growth of iridium oxide nanowires. [] This suggests the metal film may act as a catalyst, promoting precursor decomposition and nanowire formation. Additionally, epitaxial growth of well-aligned iridium oxide nanotubes has been observed on LiTaO3 (012) substrates. []
Q5: Beyond thin films and nanowires, are there other applications for (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I)?
A5: Yes, research demonstrates its utility in synthesizing iridium nanoparticles stabilized by metal-organic frameworks (MOFs) like ZIF-8. [] These IrNPs@ZIF-8 materials exhibit promising catalytic activity in hydrogenation reactions, demonstrating good durability and reusability. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Oxireno[c]benzofuran, hexahydro-, (1a-alpha-,3a-bta-,7aS*)- (9CI)](/img/no-structure.png)

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)





